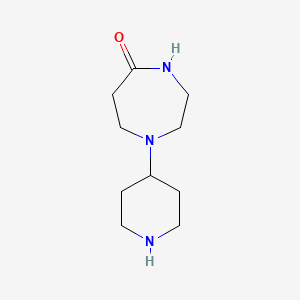

1-(Piperidin-4-yl)-1,4-diazepan-5-one

Descripción

The exploration of novel chemical entities is a fundamental aspect of drug discovery. The combination of known pharmacologically active scaffolds into a single molecule is a common strategy to develop new therapeutic agents with potentially enhanced or novel properties. The compound 1-(Piperidin-4-yl)-1,4-diazepan-5-one is a prime example of such a chemical entity, integrating the well-established piperidine (B6355638) and diazepine (B8756704) cores.

Piperidine and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. The piperidin-4-one moiety, in particular, is a versatile intermediate in the synthesis of compounds with a wide spectrum of biological activities, including anticancer and anti-HIV properties. nih.gov The piperidine nucleus is a key structural motif in numerous alkaloids and is a staple in medicinal chemistry research. indexcopernicus.com

Similarly, the 1,4-diazepine scaffold is of significant interest due to its association with a broad range of biological effects. Derivatives of 1,4-diazepine have been investigated for their potential as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer agents. semanticscholar.org The synthesis and biological activities of 1,4- and 1,5-benzodiazepines, which are related structures, have been extensively reviewed, highlighting their role in the development of drugs for central nervous system disorders. nih.gov

The combination of these two scaffolds in this compound suggests a deliberate effort to explore new chemical space and potentially new pharmacological activities. The synthesis of related compounds, such as 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives, underscores the ongoing interest in combining the piperidine moiety with other heterocyclic systems to generate novel bioactive molecules. scielo.br

While a specific, publicly documented strategic rationale for the investigation of this compound is not available, the general principles of medicinal chemistry suggest several potential motivations. The fusion of a piperidine ring to a diazepanone core could be intended to:

Modulate Physicochemical Properties: The piperidine group can influence the solubility, lipophilicity, and metabolic stability of the parent diazepanone, potentially improving its drug-like properties.

Explore New Biological Targets: The combined structure may interact with biological targets in a novel way, different from either of the individual scaffolds. This could lead to the discovery of new therapeutic applications.

Enhance Potency or Selectivity: For a known biological target of diazepines, the addition of a piperidine moiety could enhance binding affinity or improve selectivity over other receptors, thereby reducing potential side effects.

The existence of patents for related substituted pyridinyl-pyrimidines for use as medicaments indicates the active interest of pharmaceutical companies in novel heterocyclic compounds for drug development. google.com

Currently, there are no specific academic research objectives published in the scientific literature that focus solely on this compound. Research in this area appears to be at a very early, possibly proprietary, stage. General objectives for investigating a novel compound of this nature would typically include:

Development of an efficient synthetic route: Establishing a reliable and scalable method for its preparation.

Comprehensive biological screening: Testing the compound against a wide range of biological targets to identify any potential therapeutic activity.

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of related analogues to understand how structural modifications affect biological activity.

Although the specific research journey of this compound is not yet in the public eye, the foundational importance of its constituent parts ensures that it remains a molecule of potential interest within the drug discovery community.

Structure

3D Structure

Propiedades

IUPAC Name |

1-piperidin-4-yl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10-3-7-13(8-6-12-10)9-1-4-11-5-2-9/h9,11H,1-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFGTKYMEANZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627795 | |

| Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344779-09-5 | |

| Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Piperidin 4 Yl 1,4 Diazepan 5 One

Elucidation of Synthetic Pathways Towards the 1-(Piperidin-4-yl)-1,4-diazepan-5-one Core Structure

The construction of the this compound scaffold involves the strategic formation of two key heterocyclic rings and linking them. Synthetic chemists have developed a range of methodologies for similar structures that can be adapted for this target.

Multi-Step Synthesis Development and Optimization

A common and logical approach to assembling the target molecule is through a multi-step sequence that typically involves forming the piperidine-amine bond first, followed by the construction of the diazepan-5-one ring. A key intermediate in this process is often a protected form of 4-aminopiperidine.

One widely employed strategy is reductive amination . This reaction can be performed between N-Boc-4-piperidone and a suitable difunctional amine, such as an ester of ethylenediamine (B42938), to form the crucial C-N bond at the 4-position of the piperidine (B6355638) ring. researchgate.net The resulting intermediate, an amino acid ester, contains the necessary functionalities for the subsequent cyclization. The final step to form the seven-membered diazepan-5-one ring is an intramolecular cyclization, often an amidation reaction (lactamization), which can be promoted by heat or coupling agents after deprotection of the amine. researchgate.net

Alternative advanced methods, such as multi-component reactions (MCRs), have been developed for the synthesis of related benzodiazepine (B76468) scaffolds and could be conceptually applied here. nih.gov These one-pot reactions combine three or more starting materials to rapidly build molecular complexity, potentially reducing the number of synthetic steps and purification procedures required. nih.gov

A plausible synthetic route is outlined below:

Reductive Amination: Reaction of N-Boc-4-piperidone with an N'-protected ethylenediamine derivative.

Coupling: Acylation of the newly formed secondary amine with a protected amino acid, such as Boc-glycine, using standard peptide coupling reagents.

Deprotection: Removal of all protecting groups (e.g., Boc groups) under acidic conditions.

Intramolecular Cyclization: Heating the resulting amino-amine to induce lactam formation, yielding the 1,4-diazepan-5-one (B1224613) ring.

Optimization of such a sequence involves screening different protecting groups, coupling reagents, solvents, and reaction temperatures to maximize the yield and purity at each step.

Exploration of Stereoselective and Diastereoselective Synthesis Approaches

The this compound structure possesses potential stereocenters, which necessitates the development of stereoselective synthetic methods. Control of stereochemistry is critical as different stereoisomers can exhibit distinct pharmacological profiles.

Approaches to achieve stereoselectivity include:

Use of Chiral Starting Materials: A prevalent strategy for synthesizing chiral 1,4-diazepanes involves using enantiomerically pure amino acids as building blocks. researchgate.netrsc.org Incorporating a chiral amino acid during the synthesis of the diazepan-5-one ring would install a stereocenter in a controlled manner.

Asymmetric Catalysis: Asymmetric reductive amination is a powerful tool for preparing chiral amines and can be applied to the synthesis of chiral 1,4-diazepanes. researchgate.net The use of chiral catalysts or enzymes, such as imine reductases (IREDs), can produce specific enantiomers of key intermediates with high selectivity. researchgate.net

Diastereoselective Hydrogenation: When constructing the piperidine ring from a substituted pyridine (B92270) precursor, diastereoselective hydrogenation can be employed. nih.gov The choice of catalyst (e.g., rhodium or palladium-based) and reaction conditions can favor the formation of a specific diastereomer (cis or trans). nih.govnih.gov Subsequent epimerization can be used to access the less-favored diastereomer if needed. nih.gov

Table 1: Comparison of Stereoselective Synthesis Strategies

| Strategy | Description | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids. | L- or D-amino acids | Predictable stereochemical outcome. | Limited to the availability of chiral precursors. |

| Asymmetric Reductive Amination | Forms a chiral amine via reduction of a prochiral imine using a chiral catalyst. | Chiral catalysts (e.g., Iridium complexes), Imine Reductases (IREDs) | High enantioselectivity possible. | Catalyst cost and sensitivity; enzyme specificity. |

| Diastereoselective Hydrogenation | Reduction of a substituted pyridine to selectively form one diastereomer of the piperidine ring. | Heterogeneous catalysts (Pd/C, PtO2), specific solvents and pressures | Effective for creating substituted piperidines with defined relative stereochemistry. | Selectivity can be substrate-dependent; harsh conditions may be required. |

Implementation of Sustainable and Green Chemical Synthesis Protocols

Modern synthetic chemistry emphasizes the use of sustainable and environmentally benign protocols. The principles of green chemistry can be applied to the synthesis of this compound to reduce waste, energy consumption, and the use of hazardous materials.

Key green chemistry approaches include:

Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives. For the synthesis of related heterocyclic systems, solvents like polyethylene (B3416737) glycol (PEG-400) and aqueous ethanol (B145695) have been used effectively. nih.govmdpi.com

Catalysis: Employing reusable or non-toxic catalysts can significantly improve the sustainability of a synthesis. Heteropolyacids have been shown to be efficient and recyclable catalysts for the preparation of 1,4-diazepine derivatives. nih.gov Similarly, nanocatalysts and metal-organic frameworks (MOFs) offer benefits such as mild reaction conditions, high yields, and ease of recovery. nih.gov

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow manufacturing can enhance safety, efficiency, and product consistency. frontiersin.org This method allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. frontiersin.org The synthesis of diazepam, a related compound, has been successfully adapted to a continuous flow process. frontiersin.org

Design and Synthesis of Derivatives and Analogues of this compound for Research

To explore the structure-activity relationship (SAR) of this scaffold, researchers require access to a variety of derivatives and analogues. This is achieved by systematically modifying different parts of the molecule.

Systematic Variation of Substituents on the Piperidine Moiety

The piperidine ring offers multiple sites for modification, primarily on the ring nitrogen and the carbon framework. Introducing diverse substituents allows for fine-tuning of properties like solubility, lipophilicity, and target binding.

N-Substitution: The secondary amine of the piperidine ring (after initial formation) is a prime handle for derivatization. Standard alkylation or acylation reactions can introduce a wide array of functional groups. researchgate.netnih.gov For example, reacting the piperidine nitrogen with various alkyl halides, acyl chlorides, or isocyanates can yield a library of N-substituted analogues.

C-Substitution: Introducing substituents onto the carbon backbone of the piperidine ring is more complex and typically requires starting from an already substituted precursor. A common method involves the hydrogenation of substituted pyridines to give the corresponding substituted piperidines. nih.gov

Table 2: Synthetic Approaches for Piperidine Moiety Derivatives

| Modification Site | Reaction Type | Example Reagents | Resulting Substituent |

|---|---|---|---|

| Piperidine Nitrogen | Alkylation | Benzyl bromide, Ethyl iodide | N-benzyl, N-ethyl |

| Piperidine Nitrogen | Acylation | Acetyl chloride, Benzoyl chloride | N-acetyl, N-benzoyl |

| Piperidine Nitrogen | Reductive Amination | Acetone, Cyclohexanone (with a reducing agent) | N-isopropyl, N-cyclohexyl |

| Piperidine Ring (Carbon) | Hydrogenation of Substituted Pyridine | Methyl-substituted pyridines + H2/Pd | Methyl-substituted piperidine ring |

Structural Modifications within the 1,4-Diazepan-5-one Ring System

Altering the seven-membered ring can significantly impact the compound's conformational properties and its interactions with biological targets. Modifications can be made by varying the building blocks used in its construction.

Substitution at N-1 and N-4: The properties of the diazepan-5-one ring can be modulated by introducing substituents on its nitrogen atoms. This is typically achieved by using substituted ethylenediamine or amino acid precursors during the synthesis. For instance, starting with an N-alkylated amino acid would place a substituent at the N-4 position of the final ring.

Substitution on the Carbon Backbone: Introducing substituents on the carbon atoms of the diazepan-5-one ring often involves using substituted α- or β-amino acids as precursors. For example, using β-alanine instead of glycine (B1666218) would result in a 6-membered ring, while using substituted versions of ethylenediamine or amino acids would place alkyl or aryl groups at various positions along the carbon backbone. rsc.orgmdpi.com

Table 3: Synthetic Approaches for 1,4-Diazepan-5-one Ring Modifications

| Modification Site | Synthetic Strategy | Example Precursor | Resulting Analogue |

|---|---|---|---|

| N-4 Position | Use of N-substituted amino acid | N-methylglycine (Sarcosine) | 4-Methyl-1,4-diazepan-5-one ring |

| C-2 Position | Use of substituted amino acid | Alanine instead of glycine | 2-Methyl-1,4-diazepan-5-one ring |

| C-6/C-7 Positions | Use of substituted ethylenediamine | 1,2-Diaminopropane | 6- or 7-Methyl-1,4-diazepan-5-one ring |

| Ring Size Variation | Use of different amino alkanoic acids | β-Alanine derivative | Results in a 1,4-diazepin-6-one (6-membered ring) analogue |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Diazepam |

| N-Boc-4-piperidone |

| Polyethylene glycol |

| Sarcosine |

| Alanine |

| Glycine |

| β-Alanine |

| Ethylenediamine |

Preparation of Chiral Analogues and Enantiomers for Stereochemical Evaluation

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the ability to synthesize specific enantiomers or diastereomers of a target compound is of paramount importance in drug development. For a molecule like this compound, which possesses multiple stereocenters, the preparation and evaluation of its chiral analogues are crucial for understanding its structure-activity relationship (SAR). Advanced synthetic strategies are employed to control the stereochemical outcome of the reaction, leading to the desired stereoisomers.

One of the most effective approaches for the synthesis of chiral compounds is the use of a chiral pool, which involves utilizing readily available enantiomerically pure starting materials. In the context of this compound, a potential strategy involves the use of enantiomerically pure derivatives of piperidine or ethylenediamine. For instance, a chiral piperidine derivative can be coupled with a suitable protected ethylenediamine moiety, followed by cyclization to form the diazepan-5-one ring.

A plausible synthetic route for preparing a chiral analogue could start from a commercially available chiral piperidine derivative. The subsequent steps would involve standard organic transformations to construct the 1,4-diazepan-5-one ring system, ensuring the retention of the initial stereochemistry.

Stereochemical Evaluation

Once the chiral analogues are synthesized, their stereochemical purity and absolute configuration must be determined. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation and analysis of enantiomers. nih.govchromatographyonline.comresearchgate.netresearchgate.net The choice of the CSP is critical and often depends on the structural features of the analyte. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide CSPs are known to be effective for a broad range of chiral compounds. chromatographyonline.com

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to different retention times for each enantiomer. researchgate.net The enantiomeric excess (ee) of the synthesized compound can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

In addition to HPLC, other analytical techniques such as Vibrational Circular Dichroism (VCD) can be employed for the determination of the absolute configuration of chiral molecules by comparing the experimental spectrum with the theoretically calculated spectrum of a known stereoisomer.

The synthesis of 2,7-diphenyl-1,4-diazepan-5-one derivatives has been reported, providing a foundational methodology for constructing the core diazepan-5-one ring. nih.gov Although this specific example does not involve the piperidinyl substituent, the general principles of the reaction can be adapted. A key strategy for preparing the target compound, this compound, could involve a Schmidt ring expansion of an appropriately substituted N-alkyl-4-piperidone. researchgate.net This reaction utilizes hydrazoic acid to insert a nitrogen atom into the piperidone ring, forming the seven-membered diazepan-5-one ring. researchgate.net

Table 1: Representative Data for the Synthesis of 1,4-Diazepan-5-one Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Benzyl-4-piperidone | 1. Br(CH₂)₂NHBoc, K₂CO₃, CH₃CN, reflux; 2. NaN₃, H₂SO₄, CHCl₃ | 1-Benzyl-4-(2-(tert-butoxycarbonylamino)ethyl)-1,4-diazepan-5-one | ~60-70 (estimated) | researchgate.net |

| 2,3-Diaminopyridine | Ethyl aroylacetates, xylene, 120 °C | 3,5-Dihydro-4H-pyrido[2,3-b] nih.govmdpi.comdiazepin-4-ones | 50-85 | |

| Ketimine intermediates | Aldehydes, Keggin-type heteropolyacids, reflux | Substituted 1,4-diazepines | High | nih.gov |

Note: The yields are based on reported values for analogous reactions and are for illustrative purposes.

Mechanistic and Pharmacological Investigations of 1 Piperidin 4 Yl 1,4 Diazepan 5 One

Target Identification and Validation Research

The initial phase of drug discovery for a novel compound like 1-(Piperidin-4-yl)-1,4-diazepan-5-one involves identifying and validating its biological targets. This process relies on a variety of in vitro techniques to assess its interaction with a wide range of proteins, including enzymes and receptors.

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. bellbrooklabs.com Structurally related compounds containing piperidine (B6355638) and other heterocyclic moieties have shown activity as kinase inhibitors. nih.govresearchgate.net Therefore, a primary step in characterizing this compound would be to screen it against a panel of protein kinases.

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells and is a validated target for inflammatory diseases. nih.govmdpi.com Given that other heterocyclic compounds have been identified as Syk inhibitors, evaluating the inhibitory potential of this compound against Syk is a rational starting point. nih.govdocumentsdelivered.com

A common method for this is the ADP-Glo™ kinase assay , a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. frontiersin.orgresearchgate.net A reduction in the luminescent signal in the presence of the test compound indicates inhibition of the kinase. nih.gov The general steps for such an assay are as follows:

The kinase, substrate, ATP, and the test compound are incubated together.

After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP.

A second reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating light.

The luminescence is measured, and the inhibitory activity is calculated.

The results of such an assay are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Beyond kinases, the compound could interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), which are the targets of a significant portion of existing drugs. creative-bioarray.com The piperidine moiety, in particular, is a common feature in many GPCR ligands.

To identify novel receptor interactions, a broad screening approach is necessary. Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. giffordbioscience.com These assays typically involve a radiolabeled ligand known to bind to the target receptor and measuring the ability of the test compound to displace it. The key parameters derived from these assays are the dissociation constant (Kd) and the inhibition constant (Ki), which are measures of binding affinity. giffordbioscience.com

For "orphan receptors," where the natural ligand is unknown, identifying novel ligands is a significant challenge. numberanalytics.comnih.gov In such cases, a variety of screening methods can be employed:

High-Throughput Screening (HTS): This involves testing a large library of compounds in an automated fashion to identify "hits" that interact with the receptor. bellbrooklabs.com

Functional Assays: These assays measure the cellular response following receptor activation or inhibition. Examples include measuring changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression. creative-bioarray.comgiffordbioscience.com

Affinity Chromatography: The receptor is immobilized, and a library of compounds is passed over it. Compounds that bind are then eluted and identified. nih.gov

To gain a deeper understanding of how this compound may inhibit an enzyme, enzyme kinetic studies are performed. fiveable.me These studies determine the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. libretexts.orgnih.gov

The Michaelis-Menten equation is a fundamental model used to describe enzyme kinetics. fiveable.me By measuring the reaction rate at different substrate concentrations in the presence and absence of the inhibitor, key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax) can be determined. nih.gov Plotting this data using methods like the Lineweaver-Burk plot helps to visualize the type of inhibition. fiveable.me

For instance, in competitive inhibition , the inhibitor binds to the same active site as the substrate. This increases the apparent Km but does not affect the Vmax. libretexts.org In non-competitive inhibition , the inhibitor binds to an allosteric site, decreasing the Vmax without affecting the Km. acs.org Understanding the kinetic mechanism provides valuable insights into how the compound exerts its effect and can guide further optimization.

Advanced Structure-Activity Relationship (SAR) Studies for this compound Analogues

Once an initial "hit" compound is identified, the next step is to synthesize and test a series of analogues to understand the relationship between chemical structure and biological activity. This process, known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compound.

SAR studies involve systematically modifying different parts of the lead molecule and observing the effect on its biological activity. For this compound, modifications could be made to the piperidine ring, the diazepan-5-one core, or by adding various substituents.

For example, SAR studies on related piperidine-containing kinase inhibitors have shown that substitutions on the piperidine ring can significantly impact potency and selectivity. mdpi.comacs.orgresearchgate.net Similarly, modifications to the core heterocyclic structure can lead to substantial changes in activity.

The results of these studies are often presented in a data table that correlates the structural changes with biological data, such as IC50 values.

Table 1: Hypothetical SAR Data for Analogues of this compound

| Compound ID | R1 (on Piperidine N) | R2 (on Diazepanone) | Syk Inhibition IC50 (nM) | Receptor X Binding Ki (nM) |

| Lead | H | H | 500 | >10,000 |

| Analogue 1 | Methyl | H | 250 | >10,000 |

| Analogue 2 | Benzyl | H | 50 | 5,000 |

| Analogue 3 | H | Methyl | 750 | >10,000 |

| Analogue 4 | Benzyl | 4-Fluoro-phenyl | 10 | 800 |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (the pharmacophore) required for a molecule to interact with a specific biological target. nih.govdovepress.comnih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

By analyzing a set of active and inactive molecules, a pharmacophore model can be generated. researchgate.netmdpi.com This model can then be used to:

Guide the design of new, more potent analogues. nih.gov

Virtually screen large compound libraries to identify novel scaffolds. mdpi.com

Predict potential off-target effects. dovepress.com

For this compound and its analogues, a pharmacophore model might reveal that a hydrogen bond acceptor on the diazepanone carbonyl, a hydrophobic feature on the piperidine ring, and a hydrogen bond donor on the diazepanone nitrogen are crucial for activity. This information is invaluable for the rational design of improved therapeutic agents. nih.govmdpi.com

Analysis of Conformational Flexibility and its Impact on Biological Activity

Detailed research into the conformational flexibility of this compound and its direct impact on biological activity is not extensively available in the public domain. The inherent flexibility of the piperidine and diazepanone rings suggests that the molecule can adopt multiple conformations. The piperidine ring can exist in chair, boat, and twist-boat conformations, while the seven-membered diazepanone ring possesses even greater conformational freedom.

Preclinical Pharmacological Efficacy Studies

Comprehensive preclinical pharmacological efficacy studies for this compound have not been reported in publicly accessible scientific literature. The establishment of its therapeutic potential would necessitate a systematic evaluation in relevant disease models.

Development and Application of Relevant Disease Models for Efficacy Assessment

The selection and application of appropriate disease models are crucial for evaluating the preclinical efficacy of any new chemical entity. The choice of model depends entirely on the hypothesized therapeutic target and indication for this compound. For instance, if the compound is being investigated for antipsychotic properties, models such as the conditioned avoidance response test in rats might be employed. nih.gov The development of a standardized framework to identify the most relevant animal models for efficacy assessment is an area of active research, aiming to improve the clinical translatability of preclinical data. nih.govplos.org Such a framework would consider various domains, including epidemiology, symptomatology, genetics, and pharmacology, to ensure the chosen model accurately simulates the human disease state. nih.govplos.org Without a defined pharmacological target for this compound, the selection of relevant disease models remains speculative.

Dose-Response Profiling and Pharmacodynamic Marker Evaluation

Information regarding the dose-response profile and the evaluation of pharmacodynamic markers for this compound is not available. Establishing a dose-response relationship is a fundamental step in preclinical development, providing insights into the potency and efficacy of a compound. This typically involves administering a range of doses in a relevant disease model and measuring the resulting biological effect.

Computational and Chemoinformatic Approaches in Research on 1 Piperidin 4 Yl 1,4 Diazepan 5 One

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the subatomic level. For a molecule like 1-(Piperidin-4-yl)-1,4-diazepan-5-one, these methods, particularly Density Functional Theory (DFT), provide critical insights into its electronic structure and conformational preferences. scilit.comjksus.org

The analysis of molecular models, for instance using methods like the semi-empirical PM3, can establish structural features and thermodynamic stability. ekb.egchemjournal.kz Such calculations determine key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. ekb.egchemjournal.kz For piperidine (B6355638) derivatives, these calculations have been used to determine whether a compound is likely to act as a nucleophile or an electrophile. ekb.eg

The seven-membered diazepanone ring presents a significant conformational challenge due to its flexibility. researchgate.netresearchgate.netacs.org Quantum chemical calculations are employed to map the potential energy surface of the molecule, identifying low-energy, stable conformations such as chair, boat, and twist-boat forms. researchgate.netnih.gov The presence of substituents and heteroatoms, as in this compound, heavily influences these conformational preferences. researchgate.net A comprehensive conformational search using computational methods is essential to identify the most probable shapes the molecule will adopt in a biological environment. dalalinstitute.comnih.gov

Illustrative Quantum Chemical Data for this compound This table presents hypothetical data that would be generated from quantum chemical calculations to illustrate the typical output.

| Parameter | Value (Example) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Region of electron donation (nucleophilicity) |

| Energy of LUMO | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 3.8 D | Measure of molecular polarity, influences solubility |

| Most Stable Conformer | Chair-Twist-Boat | Lowest energy 3D arrangement of the molecule |

Molecular Docking and Binding Mode Analysis of this compound with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds against a protein target and to propose the most likely binding mode of a ligand. nih.govnih.gov

Prediction of Ligand-Receptor Interaction Energies and Geometries

For this compound, molecular docking studies would be employed to predict its binding affinity and geometry within the active site of a potential biological target, such as a G-protein coupled receptor (GPCR) or an enzyme. frontiersin.orgmdpi.com The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then sample a vast number of possible orientations of the ligand within the binding site, calculating a score for each pose. mdpi.com This "scoring function" estimates the binding free energy (ΔG), with more negative values indicating stronger predicted binding. mdpi.com The output provides a ranked list of binding poses and their associated scores, giving a quantitative prediction of the ligand-receptor interaction energy. nih.govacs.org

Identification of Crucial Binding Site Residues and Hotspots

Beyond predicting if a molecule will bind, docking elucidates how it binds. The analysis of the top-ranked docking poses reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and amino acid residues in the protein's binding pocket. researchgate.net These analyses are critical for identifying "hotspots"—residues that contribute most significantly to the binding energy. nih.govoup.comacs.org For this compound, one might expect the piperidine nitrogen to act as a hydrogen bond acceptor or donor, the diazepanone carbonyl oxygen to form hydrogen bonds, and the aliphatic rings to engage in hydrophobic interactions. Identifying these key residues provides a roadmap for future lead optimization, where the molecule can be modified to enhance these crucial interactions. nih.gov

Illustrative Docking Results for this compound This table presents hypothetical data from a docking study against a generic GPCR target to illustrate typical findings.

| Potential Target | Binding Affinity (kcal/mol) (Example) | Key Interacting Residues (Example) | Interaction Type (Example) |

|---|---|---|---|

| Dopamine D2 Receptor | -8.5 | Asp114 | Hydrogen Bond with Piperidine N-H |

| Ser193 | Hydrogen Bond with Diazepanone C=O | ||

| Phe389, Trp386 | Hydrophobic Interaction with Piperidine Ring | ||

| 5-HT2A Receptor | -7.9 | Asp155 | Ionic/H-Bond with Piperidine N-H |

| Val156, Leu228 | Hydrophobic Interaction with Diazepane Ring |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comnih.gov MD simulations are crucial for assessing the stability of a predicted ligand-receptor complex and understanding its behavior in a more realistic, dynamic biological environment. nih.govplos.org

Characterization of Solvent Interactions and Solvation Effects

Biological processes occur in an aqueous environment, and the role of water is critical. MD simulations explicitly model solvent molecules, typically water, allowing for a detailed characterization of their interactions with the ligand and the protein. easychair.orgnih.govnumberanalytics.com The simulation can reveal how water molecules mediate interactions between the ligand and the receptor or, conversely, how the displacement of water molecules from the binding site upon ligand binding contributes favorably to the binding energy. rsc.org The analysis of solvation effects, such as the calculation of solvation free energy, provides a more accurate picture of the thermodynamics of binding than vacuum-based calculations. nih.govacs.org

Dynamic Behavior of Ligand-Target Complexes in Simulated Biological Environments

MD simulations of the this compound-protein complex, typically run for nanoseconds to microseconds, reveal the stability of the binding pose predicted by docking. nih.gov By tracking the root-mean-square deviation (RMSD) of the ligand's atoms from its initial docked position, researchers can determine if the ligand remains stably bound or if it drifts away from the active site. nih.govrsc.org Furthermore, these simulations show the flexibility of both the ligand and the protein, revealing conformational changes that may occur upon binding. mdpi.comnih.gov This dynamic analysis can uncover important transient interactions or confirm the persistence of key interactions, providing a much deeper and more reliable understanding of the ligand-target relationship. mdpi.commdpi.com

Illustrative Molecular Dynamics Simulation Parameters and Key Findings This table outlines typical parameters for an MD simulation and the kind of results that would be analyzed.

| Parameter / Analysis | Typical Value / Observation (Example) | Significance |

|---|---|---|

| Simulation Time | 200 ns | Ensures adequate sampling of conformational space |

| Ligand RMSD | Stable at 1.5 ± 0.5 Å | Indicates the ligand remains in a stable binding pose |

| Protein RMSF | Peaks at loop regions, low in binding site | Shows flexibility of protein regions; stability of binding pocket |

| Key H-Bond Occupancy | Asp114-Ligand H-Bond > 90% | Confirms the stability of a critical interaction over time |

| Solvent Accessible Surface Area (SASA) | Ligand SASA decreases by 80% upon binding | Quantifies the burial of the ligand in the binding pocket |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies for derivatives of this compound aim to establish a correlation between the physicochemical properties of the molecules and their biological activities. nih.govelsevierpure.com These models are crucial for designing new compounds with enhanced potency and selectivity while minimizing undesirable side effects. nih.gov

The development of predictive QSAR models is a systematic process that involves several key stages, including dataset curation, calculation of molecular descriptors, and the application of statistical methods to generate a predictive equation. nih.gov While direct QSAR studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally related piperidine and diazepine (B8756704) derivatives. figshare.comresearchgate.net

Predictive models for the biological efficacy and selectivity of derivatives of this scaffold would likely involve the generation of a dataset of synthesized compounds with experimentally determined biological activities (e.g., IC50 or Ki values). For each compound in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D autocorrelation descriptors. figshare.comresearchgate.net

3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, such as steric (e.g., molar refractivity) and electronic parameters (e.g., partial charges). researchgate.netresearchgate.net

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a linear equation correlating the most relevant descriptors with biological activity. researchgate.netijprajournal.com More advanced techniques like Genetic Algorithm-based MLR (GA-MLR) can be used to select the optimal subset of descriptors. researchgate.net For complex, non-linear relationships, machine learning methods such as Support Vector Machines (SVM) and Artificial Neural Networks (ANN) may be employed. researchgate.netnih.gov

The robustness and predictive power of the developed QSAR models are assessed through rigorous internal and external validation techniques. researchgate.netnih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

| Descriptor Type | Example Descriptor | Description | Potential Relevance for this compound Derivatives |

| Topological | Wiener Index | A measure of the sum of distances between all pairs of atoms in a molecule, reflecting its branching and compactness. | Could relate to how the molecule fits into a receptor binding pocket. |

| Electronic | Partial Charges | The distribution of electron density across the molecule, influencing electrostatic interactions. | Important for interactions with polar residues in a biological target. |

| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Can be critical for understanding steric hindrance or favorable contacts within a binding site. blogspot.com |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating the lipophilicity of the molecule. | Influences membrane permeability and hydrophobic interactions with the target. blogspot.com |

| 3D Autocorrelation | 3D-MoRSE Descriptors | Molecule Representation of Structures based on Electron diffraction descriptors that encode 3D structural information. | Can capture detailed conformational features relevant to biological activity. researchgate.net |

This table is illustrative and compiled from general QSAR principles and studies on related heterocyclic systems.

Feature selection is a critical step in QSAR model development, aiming to identify the most influential molecular descriptors that govern the biological activity. nih.govelsevierpure.com This process helps in reducing model complexity, preventing overfitting, and providing a mechanistic understanding of the structure-activity relationship. nih.gov Various methods are used for feature selection, including genetic algorithms, forward selection, and backward elimination. nih.gov

For derivatives of this compound, interpreting the selected features can guide the optimization of their activity. For instance, if a QSAR model for a particular biological target indicates that a positive coefficient is associated with a descriptor for hydrogen bond donors at a specific position on the diazepanone ring, medicinal chemists could synthesize new derivatives with moieties capable of hydrogen bonding at that position to enhance potency.

Similarly, if steric bulk in the piperidine ring is found to be negatively correlated with activity, smaller substituents would be prioritized in subsequent synthesis efforts. blogspot.com The interpretation of contour maps from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a visual representation of the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecular scaffold. nih.gov

Table 2: Statistical Parameters for Evaluating QSAR Model Performance

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated R² (Leave-One-Out) | Q² or R²cv | A measure of the predictive ability of the model, calculated by systematically leaving out one compound at a time and predicting its activity. | > 0.5 |

| External Validation R² | R²ext | The coefficient of determination for an external test set of compounds not used in model development. | > 0.6 |

| Root Mean Square Error | RMSE | The standard deviation of the residuals (prediction errors). | As low as possible |

| F-statistic | F | A value from an F-test, used to determine if the overall regression model is statistically significant. | High value with p < 0.05 |

This table presents common statistical metrics used in QSAR studies and is based on general guidelines in the field. researchgate.net

By leveraging these computational and chemoinformatic approaches, researchers can systematically explore the chemical space around the this compound scaffold, leading to the rational design of derivatives with improved biological profiles for various therapeutic targets.

Pharmacokinetic and Toxicological Research of 1 Piperidin 4 Yl 1,4 Diazepan 5 One Preclinical Focus

ADME (Absorption, Distribution, Metabolism, Excretion) Investigations

No studies were found that investigated the ADME properties of 1-(Piperidin-4-yl)-1,4-diazepan-5-one.

There is no available data from in vitro studies using liver microsomes, hepatocytes, or other metabolic systems to determine the metabolic stability of this compound. Consequently, information regarding its intrinsic clearance, metabolic half-life, and the identity of its potential metabolites is unknown.

Information regarding the membrane permeability of this compound is not available. Studies such as Caco-2 permeability assays, which are used to predict intestinal absorption and involvement of efflux transporters like P-glycoprotein, have not been published for this compound.

There are no published studies on the extent to which this compound binds to plasma proteins such as albumin and alpha-1-acid glycoprotein. Furthermore, data on its distribution into various tissues and organs in preclinical models are not available.

Preclinical Toxicology Research

No toxicological research findings for this compound have been reported in the public domain.

There is no information available from standard genotoxicity and mutagenicity assays, such as the Ames test, chromosomal aberration tests, or in vivo micronucleus assays, for this compound.

Lack of Preclinical Data on Organ-Specific Toxicity of this compound

A comprehensive review of publicly available scientific literature and toxicology databases reveals a significant gap in the understanding of the preclinical organ-specific toxicity and pathological effects of the chemical compound this compound. Despite extensive searches for preclinical research, no studies detailing the effects of this specific compound on various organ systems were identified.

The available research in the broader field of piperidine (B6355638) and diazepanone derivatives does not provide direct evidence applicable to this compound. Toxicological assessments are highly specific to the molecular structure of a compound, and therefore, data from related but distinct molecules cannot be reliably extrapolated.

Consequently, information regarding detailed pathological examinations of organs following exposure to this compound in preclinical models is not available. This includes the absence of data tables summarizing organ weight changes, histopathological findings, or any other markers of organ-specific damage.

It is crucial for researchers and pharmaceutical developers to recognize this lack of data as a critical knowledge gap. Future preclinical toxicology studies would need to be conducted to establish a safety profile for this compound, specifically focusing on its potential effects on major organs as recommended by regulatory guidelines. Such studies are fundamental for any further development of this compound for potential therapeutic use.

Broader Research Implications and Future Directions for 1 Piperidin 4 Yl 1,4 Diazepan 5 One

Potential for Development as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study biological systems by interacting with a specific protein or pathway. The development of 1-(Piperidin-4-yl)-1,4-diazepan-5-one into such a tool could provide significant insights into various biological processes. The process of developing a chemical probe involves iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, and cellular activity. nih.gov

The structural components of this compound, namely the piperidine (B6355638) and diazepanone rings, are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.gov This suggests that the compound may already possess some affinity for biological targets. To develop it into a chemical probe, researchers would first need to identify its primary biological target(s) through techniques such as affinity chromatography or activity-based protein profiling.

Once a target is identified, the compound can be modified to enhance its utility as a probe. For example, a fluorescent dye or a biotin (B1667282) tag could be chemically attached to a non-essential part of the molecule, allowing for visualization of the target protein within cells or for its isolation and identification. mskcc.org The synthesis of analogs with varied substituents on the piperidine and diazepanone rings would also be crucial for establishing a clear structure-activity relationship (SAR), a key characteristic of a reliable chemical probe. acs.org

Table 1: Key Steps in Developing this compound as a Chemical Probe

| Step | Description | Rationale |

| Target Identification | Screening the compound against a panel of biological targets (e.g., enzymes, receptors) to find its primary binding partner(s). | To understand the compound's mechanism of action and its potential biological function. |

| Potency and Selectivity Optimization | Synthesizing and testing analogs to improve binding affinity for the primary target and reduce binding to other proteins. | To create a tool that specifically interacts with the protein of interest, minimizing confounding off-target effects. |

| SAR Establishment | Systematically modifying the chemical structure to understand how different parts of the molecule contribute to its activity. | To validate that the observed biological effect is due to interaction with the intended target. |

| Functionalization | Attaching reporter groups (e.g., fluorophores, biotin) to the molecule. | To enable visualization and isolation of the target protein in biological systems. |

Exploration of Polypharmacology and Off-Target Effects in Biological Systems

Polypharmacology is the ability of a single compound to interact with multiple biological targets. nih.gov This can be a desirable trait in drug discovery, particularly for complex diseases with multiple contributing factors, such as those affecting the central nervous system (CNS). nih.gov Given that both piperidine and diazepine (B8756704) derivatives are known to interact with a variety of CNS targets, it is plausible that this compound could exhibit polypharmacological properties. nih.govresearchgate.net

For instance, piperidine-containing compounds have been shown to have activity at monoamine transporters and G-protein coupled receptors (GPCRs). nih.gov Diazepines, most famously represented by diazepam (Valium), are well-known for their interaction with GABAA receptors, leading to sedative and anxiolytic effects. nih.gov However, diazepine analogs can also interact with other receptors and ion channels. nih.gov

A thorough investigation of the polypharmacology of this compound would involve screening the compound against a broad panel of receptors, enzymes, and ion channels. This could reveal a unique "fingerprint" of activity that might be beneficial for treating complex multifactorial diseases.

Conversely, off-target effects are interactions with proteins other than the intended therapeutic target, which can lead to undesirable side effects. A comprehensive understanding of these off-target interactions is crucial for the safe development of any new chemical entity. For example, many drugs are withdrawn from the market due to unforeseen interactions with proteins like the hERG potassium channel, which can lead to cardiac toxicity. colab.ws Therefore, early-stage screening for common off-target liabilities would be an essential part of the research into this compound.

Table 2: Potential Biological Targets for Polypharmacology and Off-Target Screening

| Target Class | Specific Examples | Rationale |

| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin receptors, Adrenergic receptors | Piperidine and diazepine scaffolds are common in GPCR ligands. |

| Ion Channels | GABAA receptors, hERG potassium channel | Diazepines are known to modulate GABAA receptors; hERG is a critical off-target. |

| Enzymes | Monoamine oxidase (MAO), Cyclooxygenase (COX) | Piperidine derivatives have shown activity against various enzymes. |

| Transporters | Serotonin transporter (SERT), Dopamine transporter (DAT) | Many CNS-active drugs target neurotransmitter transporters. |

Strategies for Translational Research and Lead Optimization

Translational research aims to "translate" findings from basic science into new medical treatments. For this compound, this would involve a process of lead optimization, where the initial compound (the "hit" or "lead") is systematically modified to improve its drug-like properties. biobide.com

The goal of lead optimization is to enhance a compound's efficacy, selectivity, and pharmacokinetic profile, while minimizing toxicity. danaher.com This is an iterative process that relies heavily on the collaboration between medicinal chemists, biologists, and pharmacologists.

Key strategies for the lead optimization of this compound would include:

Structure-Activity Relationship (SAR) Studies: As mentioned earlier, synthesizing a library of related compounds and testing their biological activity is fundamental. This helps to identify the key structural features required for the desired effect. acs.org

Improving Physicochemical Properties: Modifications to the molecule can be made to improve its solubility, permeability, and metabolic stability. For example, adding polar groups can increase solubility, while modifying metabolically labile sites can increase the compound's half-life in the body. researchgate.net

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Once promising analogs are identified, they would need to be tested in animal models to understand how they are absorbed, distributed, metabolized, and excreted (pharmacokinetics), and how they affect the body (pharmacodynamics).

The ultimate goal of this translational research would be to develop a preclinical candidate that demonstrates a promising combination of efficacy and safety, warranting further investigation in human clinical trials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Piperidin-4-yl)-1,4-diazepan-5-one, and how are multi-component reactions (MCRs) optimized for its preparation?

- Methodological Answer : The compound can be synthesized via multi-component reactions (MCRs), such as the Ugi reaction, which enables rapid scaffold diversification. Optimization involves adjusting stoichiometry, solvent polarity, and reaction temperature. For example, high-throughput screening of reaction conditions (e.g., 1:1:1:1 molar ratios in methanol at 50°C) is recommended to enhance yield and purity . Post-synthesis purification may require column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Key parameters include bond lengths (e.g., C–N: 1.4674–1.5351 Å), bond angles (e.g., N–C–N: 105.55–129.81°), and torsion angles (e.g., −179.48° to 179.78° for piperidine-diazepanone interactions). Data refinement using software like SHELXL with R-factor thresholds <0.05 ensures accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications:

- Skin/Eye Protection : Use nitrile gloves and goggles; in case of exposure, rinse with water for 15+ minutes .

- Respiratory Safety : Work in fume hoods due to STOT SE 3 (H335) risks. Monitor air quality with real-time sensors .

- Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations improve the synthesis and functionalization of this compound?

- Methodological Answer : Reaction path searches using density functional theory (DFT) identify low-energy intermediates and transition states. For example, quantum calculations at the B3LYP/6-31G* level predict regioselectivity in diazepanone ring formation. Machine learning (ML) models trained on reaction databases (e.g., Reaxys) can optimize solvent selection and catalyst design, reducing trial-and-error experimentation by ~40% .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray results) for this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening (e.g., piperidine ring puckering).

- Crystallographic Artifacts : Compare SCXRD data with solid-state NMR to identify polymorphism or solvent inclusion .

- Statistical Validation : Apply Grubbs’ test to outlier data points and replicate experiments under controlled humidity/temperature .

Q. How can AI-driven experimental design accelerate the discovery of derivatives with enhanced bioactivity?

- Methodological Answer : Implement AI platforms like COMSOL Multiphysics for in silico screening of substituent effects. For example:

- Generative Models : Train VAEs (variational autoencoders) on ChEMBL data to propose novel derivatives with predicted IC50 values <100 nM.

- Autonomous Labs : Integrate robotic synthesis systems with real-time HPLC-MS feedback to iteratively optimize reaction conditions .

Q. What factorial design approaches are optimal for studying multi-variable effects (e.g., temperature, catalyst loading) on reaction efficiency?

- Methodological Answer : Use a 2^k factorial design with center points to assess non-linear interactions. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.